molecular formula C14H15N3O5 B2490790 Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate CAS No. 728024-62-2

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

Cat. No.: B2490790
CAS No.: 728024-62-2
M. Wt: 305.29
InChI Key: VNLBTYAGIUJLSH-UHFFFAOYSA-N
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Description

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a useful research compound. Its molecular formula is C14H15N3O5 and its molecular weight is 305.29. The purity is usually 95%.
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Biological Activity

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound, characterized by its molecular formula C14H15N3O5C_{14}H_{15}N_{3}O_{5} and a molecular weight of approximately 305.29 g/mol, features a nitro group, a carboxylate moiety, and a spiro-indole-pyrrolidine framework. These structural elements contribute to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic markers such as p53 and caspase-3 while reducing the levels of anti-apoptotic markers like Bcl-2.

The observed IC50 values for this compound against various cancer cell lines are summarized in Table 1.

Cell Line IC50 (µg/mL) Mechanism
MCF-721.6Apoptosis activation
HCT-11625.0Apoptosis activation
HepG-218.0Apoptosis activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (µg/mL)
MRSA0.98
Mycobacterium tuberculosis1.50

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly cholinesterases. The compound's inhibitory activity against acetylcholinesterase (AChE) was assessed with promising results:

Enzyme IC50 (µM) Inhibition Type
AChE3.98Mixed mode
Butyrylcholinesterase (BChE)Not significant

These findings suggest that the compound may have implications in treating neurodegenerative diseases by modulating cholinergic activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the nitro group and the spirocyclic configuration are crucial for its interaction with biological targets. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance or diminish biological activity:

Compound Name Molecular Formula Similarity Unique Features
Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.92Methoxy group enhances solubility
Tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.90Fluorine substitution may increase bioactivity
Tert-butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.89Chlorine enhances electrophilicity

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of methyl 1'-methyl-5-nitro derivatives showed that these compounds significantly inhibited cell growth in vitro across several cancer types. The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Neuroprotective Potential

Another investigation assessed the neuroprotective effects of this compound against AChE inhibition in models of Alzheimer's disease. The findings indicated that methyl 1'-methyl-5-nitro derivatives could potentially serve as therapeutic agents for cognitive disorders by improving cholinergic transmission.

Properties

IUPAC Name

methyl 1'-methyl-5-nitro-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-16-7-8(12(18)22-2)6-14(16)10-5-9(17(20)21)3-4-11(10)15-13(14)19/h3-5,8H,6-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLBTYAGIUJLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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